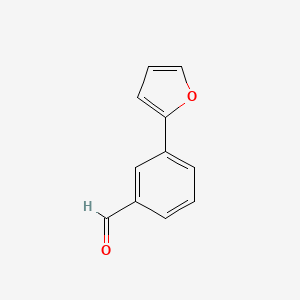

3-(2-Furyl)benzaldehyde

Description

Contextualization of the Furan (B31954) and Benzaldehyde (B42025) Moieties as Architectonic Scaffolds in Advanced Organic Synthesis.

Both furan and benzaldehyde are foundational structures in the world of organic synthesis. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a vast array of natural products and biologically active compounds. lupinepublishers.comacs.org Its derivatives are known for a wide spectrum of pharmaceutical applications. lupinepublishers.com Benzaldehyde, the simplest aromatic aldehyde, serves as a crucial precursor for a multitude of more complex molecules. researchgate.net It participates in a wide range of chemical transformations, making it a staple in both industrial and academic research laboratories. chemimpex.com The combination of these two scaffolds in 3-(2-Furyl)benzaldehyde creates a molecule with a rich and varied chemical character, offering multiple sites for synthetic modification.

Significance of this compound as a Versatile Synthetic Intermediate and Building Block.

The true value of this compound lies in its capacity to act as a versatile synthetic intermediate. chemimpex.com The aldehyde group is readily transformed into a wide variety of other functional groups, while the furan and benzene (B151609) rings can undergo various substitution reactions. This dual reactivity allows chemists to use this compound as a starting point for the construction of a diverse range of complex molecular architectures. chemimpex.comchemimpex.com These molecules find applications in fields as varied as pharmaceuticals, materials science, and the flavor and fragrance industry. chemimpex.comchemimpex.com For instance, it serves as a key intermediate in the synthesis of novel pharmaceutical compounds and is explored for creating new polymers and coatings. chemimpex.com

Research Rationale and Scope of Investigation into the Synthesis, Reactivity, and Applications of this compound.

The ongoing research interest in this compound is driven by the desire to exploit its unique chemical properties for the development of new and useful molecules. The primary focus of this investigation is to explore efficient and selective methods for its synthesis. A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. preprints.orgmdpi.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. preprints.orgresearchgate.net In the case of this compound, this could involve reacting a boronic acid derivative of furan with a halogenated benzaldehyde, or vice-versa.

Furthermore, a significant area of research is dedicated to understanding and harnessing the reactivity of this compound. The aldehyde functional group can undergo a plethora of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions to form larger, more complex structures. The aromatic rings also offer sites for further functionalization, allowing for the fine-tuning of the molecule's properties. evitachem.com The insights gained from these studies are crucial for designing and synthesizing new molecules with specific desired functions, from new drug candidates to advanced materials. chemimpex.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | chemimpex.comchemicalbook.com |

| Molecular Weight | 172.18 g/mol | chemicalbook.com |

| CAS Number | 85553-52-2 | chemimpex.comchemicalbook.comnih.gov |

| Appearance | Yellow crystalline solid | chemimpex.com |

| Purity | ≥ 95% (NMR) | jk-sci.com |

| Storage Conditions | Store at 0-8°C | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIJUEFSMOQNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-98-1 | |

| Record name | 3-Furanylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for 3 2 Furyl Benzaldehyde

Conventional Synthetic Pathways to 3-(2-Furyl)benzaldehyde

Conventional approaches to the synthesis of this compound often involve multi-step sequences that can be categorized as either linear or convergent. These methods rely on the sequential construction of the target molecule from readily available starting materials.

Multi-step Linear and Convergent Synthetic Sequences

Linear Synthesis: A plausible linear synthetic route to this compound could commence from a simple precursor like 3-bromotoluene (B146084). This multi-step process would involve the transformation of the methyl group into a formyl group and the subsequent formation of the biaryl linkage.

A hypothetical linear sequence could be envisioned as follows:

Bromination of the Benzylic Position: 3-Bromotoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 3-bromo-1-(bromomethyl)benzene.

Oxidation to the Aldehyde: The resulting benzylic bromide is then oxidized to the corresponding aldehyde, 3-bromobenzaldehyde (B42254). Various oxidation methods can be employed, such as the Sommelet reaction or the use of oxidizing agents like dimethyl sulfoxide (B87167) (DMSO).

Cross-Coupling Reaction: Finally, a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is performed between 3-bromobenzaldehyde and a suitable furan (B31954) derivative, like 2-furylboronic acid, to furnish the final product, this compound.

For the synthesis of this compound, a convergent strategy would involve the separate preparation of a furan component and a benzaldehyde (B42025) component, which are then coupled in the final step. For instance, furan can be converted to 2-furylboronic acid, while 3-bromobenzaldehyde is prepared from 3-bromotoluene as described in the linear approach. The final step is the palladium-catalyzed Suzuki-Miyaura coupling of these two fragments. This approach is generally more efficient as it allows for the optimization of the synthesis of each fragment separately and minimizes the propagation of low yields through a long linear sequence.

Precursor-Based Approaches and Their Limitations

The synthesis of this compound heavily relies on the availability and reactivity of suitable precursors for both the furan and the benzaldehyde moieties.

Benzaldehyde Precursors: Common precursors for the substituted benzaldehyde portion include 3-bromobenzaldehyde or 3-formylphenylboronic acid. 3-Bromobenzaldehyde is commercially available and serves as a versatile precursor for various cross-coupling reactions. organic-chemistry.org However, its synthesis from benzaldehyde can sometimes lead to mixtures of isomers, requiring purification. rsc.org 3-Formylphenylboronic acid is another key precursor, particularly for Suzuki-Miyaura couplings, but its stability can be a concern.

Furan Precursors: For the furan component, precursors like furan itself, 2-bromofuran (B1272941), or 2-furylboronic acid are commonly employed. Furan can undergo direct arylation, but this often suffers from poor regioselectivity. 2-Bromofuran is a suitable coupling partner in many cross-coupling reactions, but its preparation can involve harsh conditions. 2-Furylboronic acid and its esters are widely used in Suzuki-Miyaura reactions, though their stability can be a limiting factor. nih.gov

Advanced Synthetic Methodologies for this compound

Modern organic synthesis has seen the development of powerful new methods that offer significant advantages over conventional approaches in terms of efficiency, selectivity, and functional group tolerance. These advanced methodologies are highly applicable to the synthesis of biaryl compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for the Formation of the this compound Carbon Skeleton

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds and are ideally suited for the synthesis of biaryl compounds. Several such reactions can be employed to construct the this compound skeleton.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. orgchemres.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of 3-formylphenylboronic acid with 2-bromofuran or, conversely, the coupling of 2-furylboronic acid with 3-bromobenzaldehyde. organic-chemistry.org The reaction is generally tolerant of a wide range of functional groups, including the aldehyde moiety.

| Coupling Partners | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 3-Formylphenylboronic acid + 2-Bromofuran | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or SPhos | K2CO3 or Cs2CO3 | Toluene/H2O or Dioxane/H2O | Good to Excellent |

| 2-Furylboronic acid + 3-Bromobenzaldehyde | PdCl2(dppf) | dppf | Na2CO3 | DMF or DME | Good to Excellent |

Sonogashira Coupling: The Sonogashira coupling involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov A synthetic route to this compound using this methodology could involve the coupling of 3-bromobenzaldehyde with 2-ethynylfuran. The resulting alkyne would then need to be reduced to form the desired single bond linkage, adding an extra step to the synthesis.

| Coupling Partners | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 3-Bromobenzaldehyde + 2-Ethynylfuran | PdCl2(PPh3)2 | CuI | Et3N or Piperidine | THF or DMF | Good to Excellent |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. researchgate.net To synthesize this compound, one could couple 3-bromobenzaldehyde with a 2-furylzinc reagent, which can be prepared in situ from 2-bromofuran and a zinc source. This method is known for its high functional group tolerance. orgchemres.orgresearchgate.net

| Coupling Partners | Catalyst | Ligand | Solvent | Typical Yield |

|---|---|---|---|---|

| 3-Bromobenzaldehyde + 2-Furylzinc chloride | Pd(OAc)2 or NiCl2(dppp) | SPhos or dppp | THF or Dioxane | Good to Excellent |

Organocatalytic and Biocatalytic Approaches to this compound Synthesis

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov While direct organocatalytic methods for the synthesis of this compound are not extensively reported, related reactions such as the Friedel-Crafts arylation of furans with activated aromatic compounds could be a potential route. mdpi.com For instance, an activated derivative of 3-formylbenzene could potentially react with furan in the presence of a suitable organocatalyst, such as a chiral phosphoric acid or a Brønsted acid, to form the desired product. However, controlling the regioselectivity of such reactions can be challenging.

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.govrsc.org This approach offers the advantages of high selectivity, mild reaction conditions, and the use of renewable resources. rsc.org While a direct one-step enzymatic synthesis of this compound is not established, biocatalytic methods could be employed for the synthesis of key precursors. For example, enzymes could be used for the selective oxidation of a suitable precursor to the aldehyde functionality or for the formation of the furan ring from biomass-derived starting materials. nih.govrsc.org The use of amine oxidases for the synthesis of aldehydes from primary amines is a well-established biocatalytic method. rsc.org

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. This technology is particularly well-suited for the synthesis of biaryl compounds via cross-coupling reactions.

A continuous flow setup for the synthesis of this compound via a Suzuki-Miyaura coupling could be designed as follows:

Reagent Streams: Two separate streams, one containing 3-bromobenzaldehyde and a palladium catalyst with a suitable ligand in a solvent, and the other containing 2-furylboronic acid and a base in an aqueous or organic solvent, are prepared.

Mixing and Reaction: The two streams are pumped into a microreactor or a packed-bed reactor containing a solid-supported catalyst where they are mixed and heated to the desired reaction temperature. The small dimensions of the reactor allow for precise temperature control and efficient mixing, leading to rapid reaction times.

In-line Purification: The reaction mixture can then be passed through a scavenger resin to remove unreacted starting materials and byproducts.

Product Collection: The purified product stream is then collected.

This continuous process can significantly reduce reaction times and improve yields and purity compared to traditional batch methods.

Process Optimization and Yield Enhancement Strategies in this compound Production

The industrial viability of synthesizing this compound hinges on optimizing reaction conditions to maximize yield and minimize costs. Key parameters that are typically fine-tuned include the choice of catalyst, base, solvent, and reaction temperature.

Palladium-based catalysts are central to the Suzuki-Miyaura and Heck reactions. Optimization often involves screening different palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a variety of phosphine (B1218219) ligands. The choice of ligand is critical as it influences the stability and activity of the catalyst, thereby impacting the reaction rate and yield. For instance, bulky and electron-rich phosphine ligands have been shown to improve the efficiency of cross-coupling reactions involving heteroaromatic compounds.

The selection of a suitable base and solvent system is also crucial for high yields. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. The solvent plays a significant role in dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents such as dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are frequently used. The optimization process often involves a matrix of experiments to identify the ideal combination of these components for the specific coupling of a 3-formylphenyl derivative with a furan derivative.

Temperature and reaction time are interdependent parameters that require careful optimization. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesirable byproducts and decomposition of the starting materials or product. Therefore, the optimal temperature is the lowest at which the reaction proceeds to completion within a reasonable timeframe.

Table 1: Illustrative Data for Optimization of Suzuki-Miyaura Coupling for a Biaryl Aldehyde

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 90 | 10 | 92 |

This table is a generalized representation based on typical optimization studies for similar biaryl syntheses and does not represent specific experimental results for this compound due to the lack of publicly available, detailed synthetic procedures for this specific compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, improving atom economy, and employing solvent-free reaction conditions.

Solvent-Free Reactions: One of the most significant advancements in green chemistry is the development of solvent-free or solid-state reactions. These reactions, often facilitated by microwave irradiation or ball milling, can lead to shorter reaction times, higher yields, and a significant reduction in waste. While specific examples for this compound are not extensively documented in readily accessible literature, the general applicability of these techniques to Suzuki and Heck reactions suggests their potential in this synthesis.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura and Heck reactions generally exhibit good atom economy as most of the atoms from the starting materials are incorporated into the final product. The primary byproducts are typically inorganic salts, which are less environmentally harmful than organic waste. The calculation of atom economy for a hypothetical Suzuki-Miyaura synthesis of this compound from 3-formylphenylboronic acid and 2-bromofuran would be as follows:

Desired Product: this compound (C₁₁H₈O₂) - Molecular Weight: 172.18 g/mol

Byproducts (hypothetical): H₃BO₃ and KBr

The atom economy would be calculated as: (Molecular Weight of Desired Product) / (Sum of Molecular Weights of all Reactants) * 100%. Maximizing atom economy is a key goal in green synthesis.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Description | Implication for this compound Synthesis |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | Cross-coupling reactions generally have high atom economy, minimizing waste. |

| E-Factor | (Mass of waste / Mass of product) | A lower E-factor indicates a greener process. Utilizing recyclable catalysts and solvents can significantly reduce this value. |

| Solvent Selection | Use of renewable, non-toxic, and biodegradable solvents. | Exploring bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water as a reaction medium can enhance the greenness of the synthesis. sigmaaldrich.com |

The pursuit of greener synthetic routes for this compound continues to be an active area of research, driven by both environmental regulations and economic incentives. The development of more efficient and recyclable catalysts, the use of bio-based solvents, and the adoption of solvent-free reaction technologies are key strategies that will shape the future of its production.

Reactivity Profiles and Mechanistic Investigations of 3 2 Furyl Benzaldehyde

Reactivity of the Aldehyde Functional Group within 3-(2-Furyl)benzaldehyde

The aldehyde group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and olefinations. These reactions are fundamental to the construction of more complex molecular architectures.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, readily add to the aldehyde to form secondary alcohols. For instance, the reaction with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield the corresponding secondary alcohol.

Similarly, reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) provides a straightforward method for the synthesis of the corresponding primary alcohol, 3-(2-furyl)phenylmethanol. This reaction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Sodium borohydride is a mild reducing agent suitable for this transformation, typically carried out in alcoholic solvents. masterorganicchemistry.com

| Nucleophile | Reagent | Product | General Conditions |

| Hydride | Sodium Borohydride (NaBH₄) | 3-(2-furyl)phenylmethanol | Methanol (B129727) or Ethanol, Room Temperature |

| Alkyl/Aryl | Grignard Reagent (RMgX) | 1-(3-(2-furyl)phenyl)alkanol/arylmethanol | Diethyl ether or THF, followed by acidic workup |

Condensation Reactions Leading to Imine, Hydrazone, and Oxime Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These reactions typically proceed under mildly acidic conditions, which catalyze the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. masterorganicchemistry.comchemistrysteps.com

The reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The synthesis of hydrazones is achieved through condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). nih.govnih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. google.comwikipedia.org These derivatives are often crystalline solids and serve as important intermediates in organic synthesis.

| Reagent | Derivative Formed | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic (e.g., acetic acid), often in an alcohol solvent |

| Hydrazine (H₂NNH₂) or Substituted Hydrazines | Hydrazone | Mildly acidic or neutral conditions, typically in an alcohol |

| Hydroxylamine (NH₂OH) | Oxime | Presence of a base (e.g., sodium carbonate) to neutralize HCl from hydroxylamine hydrochloride |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Carbon-Carbon Double Bond Formation

Olefination reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide (a Wittig reagent), is a widely used method for this transformation. mnstate.eduudel.edu The reaction of this compound with a Wittig reagent, such as one prepared from benzyltriphenylphosphonium (B107652) chloride, would yield a stilbene-like derivative. mnstate.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous method for olefination, employing a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com This reaction typically favors the formation of the (E)-alkene. wikipedia.org For example, the reaction of this compound with triethyl phosphonoacetate in the presence of a base like sodium ethoxide would produce the corresponding ethyl cinnamate (B1238496) derivative. wikipedia.orgenamine.net

| Reaction | Reagent Type | Typical Product | Key Features |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | Versatile for various substituents; stereoselectivity depends on ylide stability. mnstate.edu |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) | (E)-Alkene | Often provides higher (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.org |

Reactivity of the Furan (B31954) Ring System in this compound

The furan ring in this compound, while aromatic, exhibits reactivity patterns that distinguish it from benzene (B151609). It can participate in both electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. ugm.ac.id Electrophilic substitution on a 2-substituted furan, such as this compound, preferentially occurs at the C5 position (the other α-position). This is due to the ability of the oxygen atom to stabilize the intermediate carbocation (arenium ion) more effectively when the attack is at an α-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. Therefore, milder conditions are often required for these transformations. For instance, Friedel-Crafts acylation of furan often employs milder Lewis acids like BF₃·OEt₂ instead of AlCl₃ to avoid degradation of the furan ring. stackexchange.com The benzaldehyde (B42025) group, being an electron-withdrawing group, will deactivate the furan ring towards electrophilic attack to some extent.

| Reaction | Reagent | Expected Major Product |

| Nitration | Mild nitrating agent (e.g., Acetyl nitrate) | 3-(5-Nitro-2-furyl)benzaldehyde |

| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-2-furyl)benzaldehyde |

| Friedel-Crafts Acylation | Acyl chloride/anhydride (B1165640) with a mild Lewis acid (e.g., BF₃·OEt₂) | 3-(5-Acyl-2-furyl)benzaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Heterocycle

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tudelft.nl However, the aromatic character of furan reduces its reactivity as a diene compared to non-aromatic dienes. The retro-Diels-Alder reaction can also be facile, leading to an equilibrium that may not favor the adduct.

The presence of the electron-withdrawing benzaldehyde group at the 3-position of the phenyl ring, which is conjugated with the furan ring, is expected to decrease the reactivity of the furan as a diene in a normal-electron-demand Diels-Alder reaction. nih.gov These reactions typically proceed more readily with highly reactive dienophiles, such as maleic anhydride or N-phenylmaleimide. nih.govsemanticscholar.org The reaction of this compound with a dienophile like N-phenylmaleimide would be expected to form a bicyclic adduct, though potentially requiring forcing conditions due to the deactivating effect of the substituent.

| Dienophile | Expected Product | General Considerations |

| N-Phenylmaleimide | Bicyclic adduct | Reaction may require elevated temperatures or Lewis acid catalysis. The presence of the electron-withdrawing group on the furan system decreases its reactivity. nih.govnih.gov |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Initial cycloadduct which may undergo further rearrangement | DMAD is a highly reactive dienophile often used with less reactive dienes. thieme-connect.compku.edu.cn |

Ring-Opening and Rearrangement Reactions of the Furan Ring

The furan ring, a key component of this compound, is susceptible to cleavage under specific reaction conditions. The chemistry of biomass-derived furans is particularly noted for its sensitivity to ring-opening side reactions. nih.gov These transformations are significant in organic synthesis as they allow for the creation of complex molecules with diverse functional groups. rsc.org

Acidic conditions are a primary driver for the ring-opening of furan moieties. nih.gov For instance, in the polymerization of the related compound furfuryl alcohol, the presence of an acidic initiator and water content can control the degree of ring-opening. nih.gov This cleavage typically results in the formation of carbonyl-containing structures within the polymer. nih.gov A common outcome of furan ring hydrolysis is the formation of levulinic acid or its derivatives. nih.gov While the electron-withdrawing effect of the benzaldehyde group in this compound may offer some stabilization to the furan ring against hydrolytic cleavage, high temperatures can promote ring-opening isomerization. csic.es This can lead to the formation of intermediates like formylvinylketene, which can subsequently decompose. researchgate.net

Catalysts can also facilitate this process. For example, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for furan ring-opening reactions in the synthesis of 2,5-dicarbonyl-3-ene-phosphates from furan and dialkyl phosphonates. rsc.org

Table 1: Conditions and Products of Furan Ring-Opening

| Condition | Catalyst/Reagent | Potential Product Type |

|---|---|---|

| Acidic Hydrolysis | Acid (e.g., H₂SO₄), Water | Dicarbonyl compounds (e.g., Levulinic acid derivatives) |

| Thermal Decomposition | High Temperature | Isomeric intermediates (e.g., Formylvinylketene) |

Reactivity of the Benzene Ring in this compound

The benzene ring's reactivity is heavily influenced by its substituents: the electron-withdrawing aldehyde group and the furan ring.

The aldehyde group (-CHO) is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. chegg.comdoubtnut.com Its electron-withdrawing nature, acting through both resonance and inductive effects, reduces the electron density of the benzene ring, making it less reactive towards electrophiles than benzene itself. chegg.com

Consequently, electrophilic attack on the benzaldehyde portion of the molecule will preferentially occur at the positions meta to the aldehyde group. In this compound, these positions are C-2 and C-6 relative to the point of attachment of the aldehyde.

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E⁺) | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-(Furan-2-yl)-5-nitrobenzaldehyde |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-3-(furan-2-yl)benzaldehyde |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The strategy relies on a Directed Metalation Group (DMG), which is typically a Lewis basic moiety that coordinates with a strong organolithium base (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org

The aldehyde group itself is not a suitable DMG as it readily undergoes nucleophilic attack by organolithium reagents. uwindsor.ca However, aldehydes can be transiently protected in-situ to form an effective DMG. A common method involves the addition of a lithium amide to the aldehyde, forming an α-amino alkoxide intermediate. This newly formed group is an excellent DMG and can direct lithiation to the ortho positions. harvard.edu In the case of this compound, this would direct metalation to the C-2 and C-4 positions on the benzene ring. harvard.edu

It is important to note that for π-excessive heterocycles like furan, lithiation is highly dominant at the C-2 position (adjacent to the oxygen atom), and it can be difficult for other directing groups to override this preference. uwindsor.ca

Table 3: Directed Ortho-Metalation Strategy

| Step | Reagent | Intermediate/Product | Position Functionalized |

|---|---|---|---|

| 1. In-situ Protection | Lithium piperidide | α-amino alkoxide intermediate | - |

| 2. Lithiation | s-BuLi/TMEDA | Ortho-lithiated species | C-2 or C-4 of the benzene ring |

Redox Chemistry of this compound

The aldehyde functional group is central to the redox chemistry of the molecule, allowing for both reduction to an alcohol or hydrocarbon and oxidation to a carboxylic acid.

The aldehyde group of this compound can be readily reduced to a primary alcohol. This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) with metal catalysts such as copper, nickel, or palladium. csic.es Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. The product of this reaction is (3-(furan-2-yl)phenyl)methanol.

For complete reduction of the aldehyde group to a methyl group, yielding 2-(3-methylphenyl)furan, more rigorous methods are required. Classic named reactions for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Table 4: Reductive Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | H₂/Catalyst (e.g., Cu, Ni, Pd) or NaBH₄ | (3-(Furan-2-yl)phenyl)methanol |

The oxidation of the aldehyde functional group provides a direct route to the corresponding carboxylic acid. mdpi.com This is a common and useful transformation in organic synthesis. askfilo.com For this compound, this reaction yields 3-(furan-2-yl)benzoic acid.

A variety of oxidizing agents can accomplish this conversion. Modern methods often focus on greener and more efficient reagents. An improved basic hydrogen peroxide system, using concentrated KOH with 30% H₂O₂ in methanol, has been shown to be highly effective for the rapid oxidation of electron-rich aromatic aldehydes. researchgate.net Another efficient method involves the use of aqueous hydrogen peroxide catalyzed by diphenyl diselenide, which can achieve quantitative conversion at room temperature. mdpi.com

Table 5: Oxidative Transformations

| Oxidizing System | Key Reagents | Product |

|---|---|---|

| Basic Hydrogen Peroxide | H₂O₂, KOH, Methanol | 3-(Furan-2-yl)benzoic acid |

| Selenium-Catalyzed Oxidation | H₂O₂, Diphenyl diselenide | 3-(Furan-2-yl)benzoic acid |

| Tollen's Reagent | Ag(NH₃)₂⁺ | 3-(Furan-2-yl)benzoic acid |

Advanced Mechanistic Investigations of Reactions Involving this compound

Advanced mechanistic investigations are crucial for a comprehensive understanding of the reactivity and reaction pathways of this compound. These studies go beyond simple product analysis to explore the energetic and stereochemical details of a reaction, providing insights into the transition states and intermediates involved. While specific, in-depth experimental data for this compound is limited in publicly accessible literature, this section will outline the established principles and methodologies of such investigations as they would apply to this compound, drawing parallels from studies on structurally related aromatic aldehydes and furan derivatives.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are fundamental to characterizing the mechanism of any chemical reaction involving this compound. Kinetics provides information about the rate of a reaction and the factors that influence it, while thermodynamics describes the energy changes that occur as reactants are converted to products.

Kinetic Studies: The kinetics of reactions involving this compound, such as condensation, oxidation, or Wittig reactions, can be investigated by monitoring the change in concentration of reactants or products over time. This is often achieved using spectroscopic methods like UV-Vis or NMR spectroscopy. The data obtained can be used to determine the rate law of the reaction, which expresses the relationship between the reaction rate and the concentration of the reactants.

For instance, in a hypothetical condensation reaction of this compound with a nucleophile, a kinetic study would aim to determine the order of the reaction with respect to both the aldehyde and the nucleophile. This information helps to elucidate the number of molecules involved in the rate-determining step of the reaction.

The effect of temperature on the reaction rate is also a key aspect of kinetic studies. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form products.

Thermodynamic Studies: Thermodynamic investigations of reactions with this compound would focus on determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. These parameters indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under a given set of conditions, respectively.

The Gibbs free energy change (ΔG) can be calculated from the equilibrium constant (K) of a reversible reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium.

A comprehensive kinetic and thermodynamic profile for a reaction of this compound would ideally be presented in a data table, though experimentally determined values are not currently available in the literature. A hypothetical representation is shown below:

| Reaction Type | Rate Law | Activation Energy (Ea) (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Condensation | Rate = k[this compound][Nucleophile] | Data not available | Data not available | Data not available | Data not available |

| Wittig Reaction | Rate = k[this compound][Ylide] | Data not available | Data not available | Data not available | Data not available |

This table is illustrative. Specific experimental data for this compound is not available in the reviewed literature.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing detailed insights into the reaction mechanism. This is achieved by replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C). The position of the isotopic label in the product molecules can then be determined using techniques such as mass spectrometry or NMR spectroscopy.

For reactions involving this compound, isotopic labeling could be employed to clarify several mechanistic aspects:

Identifying the site of nucleophilic attack: By labeling the carbonyl carbon of this compound with ¹³C, one could definitively track this carbon atom in the products of a reaction, confirming, for example, its incorporation into the backbone of a newly formed molecule in a condensation reaction.

Probing rearrangement reactions: If a reaction is suspected to involve the rearrangement of the molecular skeleton, isotopic labeling of different parts of the this compound molecule could be used to follow the movement of atoms and validate the proposed rearrangement pathway.

Determining kinetic isotope effects (KIEs): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation in the rate-determining step.

For example, in a reaction where the aldehydic hydrogen of this compound is abstracted in the rate-determining step, replacing this hydrogen with deuterium (B1214612) would be expected to result in a significant primary kinetic isotope effect (kH/kD > 1), as the C-D bond is stronger and harder to break than the C-H bond. The magnitude of the KIE can provide information about the geometry of the transition state.

While no specific isotopic labeling experiments involving this compound have been reported in the surveyed scientific literature, the principles of this methodology are well-established and would be directly applicable to the study of its reaction mechanisms. A hypothetical table illustrating the potential use of isotopic labeling and the expected outcomes is presented below.

| Labeled Compound | Reaction Type | Purpose of Labeling | Expected Observation |

| This compound-¹³CHO | Cannizzaro Reaction | To trace the fate of the carbonyl carbon. | The ¹³C label would be distributed between the resulting carboxylate and alcohol products. |

| This compound-d¹ | Wittig Reaction | To determine if C-H bond cleavage is involved in the rate-determining step. | A negligible secondary kinetic isotope effect (kH/kD ≈ 1) would be expected. |

| This compound-d¹ | Hydride Reduction | To probe the transition state of hydride attack. | A small secondary kinetic isotope effect might be observed, providing insight into the hybridization changes at the carbonyl carbon in the transition state. |

This table is for illustrative purposes to demonstrate the application of isotopic labeling. The experiments and their outcomes are hypothetical for this compound.

Derivatization Strategies and Structural Modification of the 3 2 Furyl Benzaldehyde Scaffold

Synthesis of Substituted 3-(2-Furyl)benzaldehyde Analogues

The aromatic character of both the benzene (B151609) and furan (B31954) rings in this compound allows for the introduction of various substituents, which can significantly influence the molecule's electronic properties, reactivity, and biological activity.

Halogenation and Nitration Studies on the Aromatic Rings

Electrophilic aromatic substitution reactions are a cornerstone of synthetic organic chemistry for modifying aromatic systems. In the case of this compound, both the furan and the benzene ring can undergo such reactions, with the regioselectivity being governed by the directing effects of the existing substituents. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

Nitration: The nitration of benzaldehyde (B42025) typically yields 3-nitrobenzaldehyde (B41214) due to the meta-directing effect of the aldehyde group. oc-praktikum.deijpsonline.com A standard procedure for this transformation involves the use of a nitrating mixture, which is a combination of concentrated sulfuric acid and fuming nitric acid, at low temperatures (around 15°C). oc-praktikum.de While specific studies on the nitration of this compound are not extensively documented in readily available literature, it is anticipated that the reaction would lead to a mixture of products. The furan ring is highly reactive towards nitrating agents, and its substitution pattern would compete with the nitration of the benzene ring. The directing effect of the furyl group on the benzene ring and the aldehyde group would likely lead to complex product mixtures, necessitating careful reaction control and purification. A patent for the synthesis of m-nitrobenzaldehyde derivatives suggests a method involving the reaction of a substituted benzaldehyde with ammonia (B1221849) water to form a tris(substituted benzaldehyde) diammonia intermediate, which is then nitrated. google.com This approach could potentially offer a degree of selectivity.

Halogenation: Information regarding the direct halogenation of this compound is scarce in the public domain. However, general methods for the halogenation of aromatic compounds can be applied. The choice of halogenating agent and catalyst would be crucial in determining the regioselectivity of the reaction on both the furan and benzene rings.

Alkylation and Acylation of the Benzene and Furan Moieties

Alkylation: The introduction of alkyl groups onto the aromatic rings of this compound can be achieved through Friedel-Crafts alkylation. This reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst. A study on the alkylation of substituted benzaldehydes on a solid silica (B1680970) matrix using a Grignard reagent has been reported to yield substituted benzyl (B1604629) alcohols. scispace.com This method could potentially be adapted for the alkylation of this compound.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group, which is a precursor to many other functional groups. The acylation of furan itself typically occurs at the 2-position and can be catalyzed by zinc chloride, boron trifluoride, or phosphoric acid. chemcess.com Given that the 2-position of the furan in this compound is already substituted, acylation would likely occur at the 5-position of the furan ring. The acylation of the benzene ring would be directed by both the aldehyde and the furyl substituents. The use of aldehydes as acylating agents for the C-H acylation of phenols has been demonstrated in the presence of a ruthenium catalyst. nih.gov

Transformations of the Aldehyde Group to Diverse Functionalities

The aldehyde group in this compound is a highly reactive functional handle that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of this scaffold.

Formation of Acetals, Thioketals, and Other Protecting Group Strategies

Acetals: The aldehyde group can be protected as an acetal (B89532) by reacting it with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and the acetal can be readily hydrolyzed back to the aldehyde. A variety of catalysts, including transition element salts and complexes, can be used for acetalization. ymerdigital.com For instance, the synthesis of 3-(2-propynyl)benzaldehyde ethylene (B1197577) acetal has been described, starting from 3-bromobenzaldehyde (B42254) ethylene acetal. prepchem.com This demonstrates a viable route for the protection of the aldehyde group in a substituted benzaldehyde.

Thioketals: Similarly, thioketals can be formed by reacting the aldehyde with a thiol or a dithiol. Thioketals are generally more stable to acidic conditions than acetals. The synthesis of thioacetals and thioketals from aldehydes and thiols can be mediated by methanesulfonic anhydride (B1165640) and sulfuric acid. nih.gov

Conversion to Nitriles, Carboxylic Acids, Esters, and Amides

Nitriles: The direct conversion of aldehydes to nitriles is a valuable transformation. While specific methods for this compound are not detailed, general procedures are available.

Carboxylic Acids: The aldehyde group can be readily oxidized to a carboxylic acid. Several methods are available for the oxidation of benzaldehydes to their corresponding benzoic acids. For example, certain strains of Desulfovibrio bacteria can oxidize various benzaldehydes to benzoic acids. nih.gov

Esters: The corresponding carboxylic acid, 3-(2-furyl)benzoic acid, can be esterified. A common laboratory procedure for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. tcu.edu For instance, benzoic acid can be converted to methyl benzoate (B1203000) by refluxing with methanol (B129727) and concentrated sulfuric acid. tcu.edu Industrial processes for preparing benzoic esters often utilize tin(II) compounds as catalysts. google.comgoogle.com

Amides: Amides can be synthesized from the corresponding carboxylic acid and an amine. A variety of coupling reagents can be used to facilitate this reaction. One method involves the one-pot condensation of carboxylic acids and amines mediated by TiCl4. nih.gov Another approach describes the direct amide formation from unactivated carboxylic acids and amines. rsc.org The synthesis of amide derivatives can also be achieved by reacting a substituted acid with different substituted amines. sphinxsai.com For example, N-(5-methylfurfuryl)-3-phenylpropionamide was synthesized from 3-phenylpropionic acid and 5-methylfurfurylamine. rsc.org

Synthesis of Polycyclic and Fused Ring Systems Derived from this compound

The strategic placement of functional groups on the this compound scaffold allows for its use as a precursor in the synthesis of more complex polycyclic and fused ring systems through various cyclization reactions.

While specific examples utilizing this compound are not prevalent in the surveyed literature, the principles of several powerful ring-forming reactions suggest its potential as a valuable building block. For instance, the aldehyde functionality is a key component in the Biginelli reaction for the synthesis of dihydropyrimidinones and in the synthesis of fused ring indenopyran compounds. google.com Furthermore, methods for producing fused-ring heterocycles like thieno[3,2-b]furan (B2985385) have been developed, indicating the feasibility of constructing such systems from furan-containing precursors. nih.gov The synthesis of ring-fused benzimidazoles and imidazobenzimidazoles often involves cyclization reactions where an aldehyde could play a role as a precursor to a reactive intermediate. mdpi.com Additionally, direct synthesis of ring-fused quinolines and pyridines has been achieved through reactions of γ-amino alcohols with ketones or secondary alcohols, highlighting the potential for aldehydes to participate in similar cyclization strategies. rsc.org

Development of Polymeric and Supramolecular Assemblies Incorporating this compound Units

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and an electron-rich furan ring, presents intriguing possibilities for its incorporation into larger polymeric and supramolecular structures. While specific research on the polymerization of this compound itself is not extensively documented in publicly available literature, the known reactivity of its constituent functional groups allows for the exploration of several potential strategies for creating advanced materials. These strategies can be broadly categorized into polymerization involving the aldehyde functionality, reactions leveraging the furan ring, and the formation of non-covalent supramolecular assemblies.

The aldehyde group of this compound can readily participate in various polycondensation reactions. For instance, it can react with phenols or other activated aromatic compounds under acidic or basic conditions to form phenolic-type resins. In such a polymer, the 3-(2-furyl)phenyl moiety would be incorporated as a repeating unit, influencing the thermal and mechanical properties of the resulting thermoset. Similarly, condensation with amines can lead to the formation of poly(azomethine)s, also known as poly(Schiff base)s. These polymers are often semi-crystalline and can exhibit interesting optical and electronic properties due to the conjugated C=N bonds.

Another avenue for polymerization involves the furan ring. The furan moiety can undergo ring-opening polymerization under certain catalytic conditions, although this is less common for substituted furans. A more viable approach is to utilize the furan ring as a diene in Diels-Alder reactions. By reacting this compound with a bismaleimide, for example, a thermally reversible polymer network could be created. This type of dynamic covalent chemistry allows for the development of self-healing materials. The aldehyde group in such a polymer could remain as a pendant functional group, available for further post-polymerization modification, or it could be protected and later deprotected to introduce new functionalities.

Beyond covalent polymerization, the this compound scaffold is a promising candidate for the construction of supramolecular assemblies. The polarity of the aldehyde group, combined with the aromatic nature of the furan and benzene rings, allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Derivatization of the aldehyde group can lead to molecules capable of self-assembly. For instance, conversion to a carboxylic acid would introduce a strong hydrogen bonding motif, enabling the formation of dimers or larger aggregates. Alternatively, reaction with amines to form Schiff bases can introduce new hydrogen bonding sites and alter the geometry of the molecule, influencing its packing in the solid state. The formation of metal-organic frameworks (MOFs) is another potential application, where a derivatized this compound, for instance, a carboxylated version, could act as an organic linker coordinating to metal ions to form a porous, crystalline structure.

The following table outlines potential derivatization strategies and the resulting polymeric or supramolecular assemblies that could be developed from the this compound scaffold.

| Derivatization Strategy | Reactant(s) | Resulting Assembly | Key Features |

| Polycondensation | Phenols, Amines | Phenolic Resins, Poly(azomethine)s | Thermosetting properties, potential for electronic applications. |

| Diels-Alder Polymerization | Bismaleimides | Thermally Reversible Networks | Self-healing capabilities, dynamic covalent bonds. |

| Supramolecular Self-Assembly | (Self-assembly of derivatives) | Liquid Crystals, Gels | Ordered structures based on non-covalent interactions. |

| Metal-Organic Frameworks | Metal Ions (with carboxylate derivative) | Porous Crystalline Materials | High surface area, potential for catalysis and gas storage. |

While direct experimental data on these specific systems is scarce, the foundational principles of polymer and supramolecular chemistry provide a strong basis for the future development of novel materials derived from this compound. The interplay between the furan and benzaldehyde functionalities offers a rich design space for chemists to create materials with tailored properties for a variety of applications.

Advanced Spectroscopic and X Ray Crystallographic Studies of 3 2 Furyl Benzaldehyde and Its Derivatives

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution Structure and Dynamics.

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-(2-Furyl)benzaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation.

Detailed Analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Spectra for Connectivity.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals for both the benzaldehyde (B42025) and furan (B31954) moieties. While a fully assigned experimental spectrum is not publicly available, a detailed prediction based on established substituent effects and data from analogous compounds can be made. oxinst.comoxinst.comlibretexts.org The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum (around 10.0 ppm), appearing as a singlet. orgchemboulder.com The protons on the aromatic rings will resonate in the aromatic region (approx. 6.5-8.5 ppm). libretexts.orgorgchemboulder.com Similarly, the aldehyde carbonyl carbon will have a characteristic chemical shift around 192 ppm in the ¹³C NMR spectrum. docbrown.infooregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| CHO | ~10.05 (s) | C=O | ~192.2 |

| H2' | ~8.10 (s) | C5 | ~152.0 |

| H6' | ~7.95 (d) | C2 | ~144.5 |

| H5' | ~7.70 (d) | C1' | ~137.0 |

| H4' | ~7.60 (t) | C3' | ~134.5 |

| H5 | ~7.65 (d) | C6' | ~130.0 |

| H3 | ~6.80 (d) | C4' | ~129.5 |

| H4 | ~6.55 (dd) | C5' | ~128.0 |

| C2' | ~123.0 | ||

| C3 | ~112.5 | ||

| C4 | ~112.0 |

Two-dimensional NMR experiments are crucial for confirming the connectivity of the atoms:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between adjacent protons on the benzaldehyde ring (H4'/H5', H5'/H6') and on the furan ring (H3/H4, H4/H5), confirming their connectivity within each ring system. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). Each proton signal in the ¹H spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the aldehyde proton (CHO) would show a correlation to the C1' and C2' carbons of the benzaldehyde ring, while protons on the furan ring (e.g., H3) would show correlations to carbons on the benzaldehyde ring (e.g., C2', C4'), confirming the connection point between the two rings.

It should be noted that since this compound contains only carbon, hydrogen, and oxygen, ¹⁹F and ³¹P NMR spectroscopy are not applicable.

NOESY and ROESY for Conformational Preferences and Inter-Proton Distances.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. nanalysis.com NOESY (Nuclear Overhauser Enhancement Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions, which are critical for determining the preferred conformation of this compound in solution. columbia.eduugent.be

The key conformational feature of this molecule is the torsion angle between the furan and benzene (B151609) rings. The relative orientation of these rings can be elucidated by observing specific NOE/ROE cross-peaks:

An NOE correlation between the furan proton H3 and the benzaldehyde proton H2' would indicate a preference for a relatively planar conformation where these protons are in close spatial proximity.

Conversely, an NOE between the furan proton H3 and the benzaldehyde proton H4' might suggest a different torsional arrangement.

The aldehyde proton (CHO) could show an NOE to the H2' proton on the same ring, confirming its orientation.

For a molecule of this size (MW 172.18), the NOE effect can sometimes be close to zero, making detection difficult. columbia.edu In such cases, ROESY is the preferred experiment as the ROE is always positive regardless of molecular tumbling rate, providing unambiguous information about inter-proton distances up to ~5 Å. columbia.eduugent.be

Solid-State NMR for Crystalline and Amorphous Forms.

Solid-state NMR (ssNMR) spectroscopy provides structural information about materials in the solid phase. This technique would be valuable for studying this compound in its crystalline or potentially amorphous forms, offering insights that are complementary to solution-state NMR and X-ray diffraction.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. These spectra can reveal:

Polymorphism : If this compound can crystallize in multiple forms (polymorphs), each form would likely have a unique ssNMR spectrum due to differences in molecular packing and conformation in the crystal lattice.

Conformational Differences : The conformation in the solid state can be compared to that in solution. Changes in chemical shifts between the solid and solution spectra can indicate differences in torsion angles or electronic environment due to crystal packing forces.

Amorphous Content : ssNMR can be used to characterize non-crystalline (amorphous) forms of the compound, which are not amenable to single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a published crystal structure for this compound was not found, a hypothetical analysis outlines the crucial information that would be obtained from such a study.

Analysis of Molecular Conformation, Torsion Angles, and Bond Geometries.

An X-ray diffraction study would provide the exact coordinates of each atom in the crystal's asymmetric unit. From this data, a detailed analysis of the molecule's geometry can be performed. In similar furan-phenyl systems, the two rings are often found to be nearly, but not perfectly, coplanar due to steric hindrance. nih.gov

Key Geometric Parameters to be Determined from X-ray Diffraction

| Parameter | Description | Expected Finding |

|---|---|---|

| C-C and C-O Bond Lengths (Å) | Precise distances between all bonded atoms. | Values consistent with sp² hybridized carbons and aromatic systems. |

| C-C-C and C-O-C Bond Angles (°) | Angles within the furan and benzene rings. | Angles close to 108° in the furan ring and 120° in the benzene ring. |

| Torsion Angle (C4'-C3'-C2-O1) (°) | The dihedral angle defining the twist between the benzene and furan rings. | A non-zero value, indicating a slight twist from perfect planarity. |

| Planarity | The degree to which each ring deviates from a perfect plane. | Both the furan and benzene rings are expected to be highly planar. nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystal Lattice.

The crystal packing, or how molecules are arranged in the lattice, is governed by a network of non-covalent intermolecular interactions. rsc.orgnih.gov Analysis of the crystal structure of this compound would reveal the specific forces that stabilize the solid state. Based on its functional groups, several types of interactions would be anticipated. iucr.org

Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Potential Donor/Acceptor Groups | Description |

|---|---|---|

| C-H···O Hydrogen Bonding | Donor: Aromatic C-H Acceptor: Aldehyde O or Furan O | Weak hydrogen bonds are a primary directional force in the packing of many benzaldehyde derivatives, linking molecules into chains or dimers. nih.goviucr.org |

| π-π Stacking | Benzene Ring ↔ Benzene Ring Benzene Ring ↔ Furan Ring | Parallel or offset stacking of the aromatic rings would contribute to lattice stability through attractive dispersion forces. |

| C-H···π Interactions | Donor: Aromatic C-H Acceptor: π-system of an adjacent ring | An interaction where a hydrogen atom points towards the face of an aromatic ring, further stabilizing the crystal structure. nih.gov |

The identification and geometric characterization (distances and angles) of these interactions are fundamental to crystal engineering, as they influence physical properties such as melting point, solubility, and morphology.

Crystal Packing Analysis and Polymorphism Studies

While a specific crystal structure of this compound is not extensively documented in publicly accessible literature, the principles of crystal engineering and analysis of related benzaldehyde derivatives allow for a detailed theoretical discussion of its expected solid-state behavior. nih.govnih.gov The crystal packing of such molecules is governed by a network of non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules and would be anticipated for this compound. mdpi.comresearchgate.net Different polymorphs arise from variations in molecular conformation and intermolecular interactions, leading to distinct physical properties such as melting point, solubility, and stability. mdpi.comresearchgate.net The rotational freedom around the bond connecting the furan and benzene rings allows for different molecular conformations (syn and anti), which could lead to the formation of different polymorphic structures under various crystallization conditions (e.g., solvent, temperature). nih.gov The study of polymorphism is crucial, particularly in the pharmaceutical and materials sciences, as different forms can exhibit varied bioavailability or performance characteristics. mdpi.comresearchgate.net Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Raman spectroscopy are essential tools for identifying and characterizing these different crystalline forms. mdpi.comresearchgate.net

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (acceptor) and Aromatic C-H (donor) | Directional control, formation of synthons and chains |

| π–π Stacking | Furan and Benzene Rings | Stabilization of layered structures, influences density |

| van der Waals Forces | Entire molecular surface | Overall cohesive energy and close-packing |

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound (C₁₁H₈O₂) and for elucidating its fragmentation pathways upon ionization.

Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

For the analysis of this compound, which is a relatively small and neutral molecule, different ionization techniques would be suitable depending on the experimental context.

Electrospray Ionization (ESI): While ESI is most effective for polar and easily ionizable molecules, it can be used for aldehydes by forming adducts with cations like Na⁺ or K⁺, or by protonation [M+H]⁺, typically under acidic mobile phase conditions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar, volatile compounds. It would likely ionize this compound efficiently, producing a strong protonated molecule peak [M+H]⁺. This technique is less prone to matrix effects than ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for large biomolecules, but its application for small molecules is growing. For this compound, MALDI-MS could be performed using a suitable matrix that absorbs the laser energy and facilitates soft ionization, often resulting in radical cations [M]⁺• or protonated molecules [M+H]⁺ with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms and Isomer Differentiation

Tandem mass spectrometry (MS/MS) provides definitive structural information by isolating a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID). While specific experimental MS/MS data for this compound is not available, a fragmentation pathway can be predicted based on the known behavior of benzaldehydes and furans.

The primary fragmentation events for the protonated molecule [C₁₁H₉O₂]⁺ (m/z 173.06) would likely involve:

Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes is the loss of a neutral CO molecule (28 Da), which would lead to the formation of a furyl-phenyl cation at m/z 145.06.

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the benzene ring and the carbonyl group would result in the loss of a formyl radical (29 Da), generating a 2-furylphenyl cation at m/z 144.06.

Furan Ring Fragmentation: Subsequent fragmentation could involve the breakdown of the furan ring itself, typically through the loss of CO or C₂H₂O, leading to smaller fragment ions.

These distinct fragmentation patterns are crucial for distinguishing this compound from its isomers, such as 2-(2-Furyl)benzaldehyde or 4-(2-Furyl)benzaldehyde, as the relative abundances of fragment ions would differ based on the stability of the resulting cationic structures.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₉O₂]⁺ | 173.0597 | Protonated Molecule |

| [M]⁺• | [C₁₁H₈O₂]⁺• | 172.0519 | Radical Cation |

| [M+H-CO]⁺ | [C₁₀H₉O]⁺ | 145.0648 | Loss of carbon monoxide from [M+H]⁺ |

| [M-CHO]⁺ | [C₁₀H₈O]⁺ | 144.0569 | Loss of formyl radical from [M]⁺• |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Functional Group Analysis

Carbonyl (C=O) Stretch: The most prominent band in the infrared (IR) spectrum is expected to be the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. The conjugation with the benzene ring slightly lowers this frequency compared to aliphatic aldehydes. acs.org This band is also expected to be strong in the Raman spectrum.

Aromatic C-H Stretches: The C-H stretching vibrations of both the furan and benzene rings are anticipated to appear above 3000 cm⁻¹.

Aldehyde C-H Stretch: The C-H stretch of the aldehyde group itself typically gives rise to two characteristic, albeit weaker, bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet). nih.gov

Aromatic C=C Stretches: The stretching vibrations of the C=C bonds within the furan and benzene rings will produce a series of bands in the 1450-1600 cm⁻¹ region. nih.govacs.org

Furan Ring Vibrations: The furan ring has characteristic breathing and deformation modes, including a strong band around 1015 cm⁻¹ associated with C-O-C stretching.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending modes in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring (meta-substitution) and the furan ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aldehyde C-H Stretch | 2850 - 2700 | Weak-Medium | Medium |

| Carbonyl C=O Stretch | 1715 - 1690 | Very Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Furan C-O-C Stretch | 1020 - 1010 | Strong | Weak |

| C-H Out-of-Plane Bending | 900 - 700 | Strong | Medium |

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Behavior

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are dictated by the electronic transitions within its conjugated π-system, which extends across both the furan and benzaldehyde moieties. The photophysical properties of furan-containing aromatic compounds are of significant interest for applications in materials science and as fluorescent probes. nih.govnih.gov

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions. The conjugation between the furan and benzaldehyde systems likely results in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. One would anticipate a main absorption band in the range of 280-340 nm, characteristic of extended aromatic systems. nih.govacs.org A weaker band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed, although it is often obscured by the more intense π → π* bands. nist.gov

Many furan-containing oligoaryls are known to be highly fluorescent. acs.org Upon excitation into its absorption band, this compound may exhibit fluorescence, although aldehydes are sometimes known to have lower quantum yields due to efficient intersystem crossing to the triplet state. The emission spectrum would be expected to be a mirror image of the absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The position and intensity of both absorption and emission are sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment of the molecule upon electronic excitation.

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λ_max) | ~280-340 nm | π → π |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Allowed π → π transition |

| Emission Maximum (λ_em) | >350 nm (if fluorescent) | Fluorescence from S₁ state |

| Stokes Shift | ~50-100 nm | Energy loss due to vibrational relaxation in the excited state |

Computational Chemistry and Theoretical Modeling of 3 2 Furyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

The first step in a DFT study is geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground-state geometry. For 3-(2-Furyl)benzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. A common functional used for this purpose is B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p), which provides a good description of electronic structure for organic molecules.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's interaction with other molecules and external fields.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(aldehyde)-H | 1.11 |

| C(aldehyde)=O | 1.22 | |

| C(phenyl)-C(aldehyde) | 1.48 | |

| C(phenyl)-C(furyl) | 1.47 | |

| C(furyl)-O(furyl) | 1.37 | |

| Bond Angle (°) | O=C-H (aldehyde) | 120.5 |

| C(phenyl)-C-O (aldehyde) | 124.0 | |

| C(phenyl)-C(phenyl)-C(furyl) | 121.0 | |

| Dihedral Angle (°) | Phenyl Ring - Furyl Ring | 25.0 |

| Note: This table contains hypothetical, illustrative data based on typical values for similar molecular structures, as specific published data for this compound is not available. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.